去甲氧氟沙星盐酸盐

描述

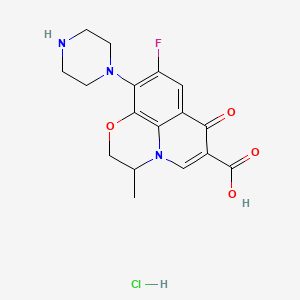

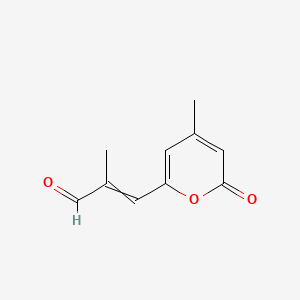

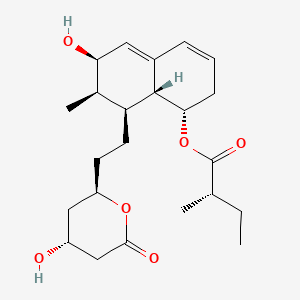

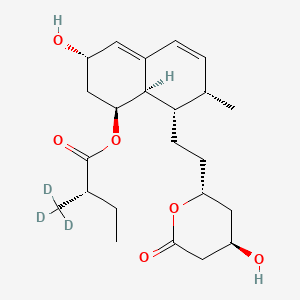

脱甲基氧氟沙星(盐酸盐)是氟喹诺酮类抗生素氧氟沙星的代谢产物。它以其抗菌特性而闻名,主要用于研究环境。 该化合物的分子式为C17H19ClFN3O4,分子量为383.8 g/mol .

科学研究应用

脱甲基氧氟沙星(盐酸盐)因其抗菌特性而被广泛用于科学研究。它的应用包括:

化学: 用作分析化学中的参考标准。

生物学: 研究其对细菌 DNA 旋转酶和拓扑异构酶 IV 的影响。

医学: 研究其在治疗细菌感染方面的潜在用途。

工业: 用于开发新型抗菌剂.

作用机制

脱甲基氧氟沙星(盐酸盐)通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 的超螺旋活性来发挥作用。这些酶对于 DNA 复制和转录至关重要。 通过抑制其功能,脱甲基氧氟沙星(盐酸盐)阻止正常的细胞分裂并导致细菌细胞死亡 .

类似化合物:

氧氟沙星: 脱甲基氧氟沙星(盐酸盐)的母体化合物。

左氧氟沙星: 氧氟沙星的立体异构体,具有相似的抗菌特性。

环丙沙星: 另一种氟喹诺酮类抗生素,具有更广泛的活性。

独特性: 脱甲基氧氟沙星(盐酸盐)因其对细菌 DNA 旋转酶和拓扑异构酶 IV 的特异性抑制作用而具有独特之处,使其成为研究环境中的一种宝贵工具。 它的代谢产物状态也提供了对氟喹诺酮类抗生素的代谢途径的见解 .

生化分析

Biochemical Properties

Desmethyl Ofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. As a metabolite of ofloxacin, it likely shares similar biochemical properties with its parent compound. Ofloxacin is known to inhibit the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Therefore, it’s plausible that Desmethyl Ofloxacin Hydrochloride may interact with similar biomolecules and exert similar effects.

Cellular Effects

Given its relationship to ofloxacin, it may influence cell function by interfering with bacterial DNA replication This could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of Desmethyl Ofloxacin Hydrochloride is not well-understood. As a metabolite of ofloxacin, it may share a similar mechanism of action. Ofloxacin exerts its effects at the molecular level by binding to bacterial DNA gyrase, preventing the supercoiling of DNA during replication or transcription . This interaction could potentially inhibit or activate enzymes and cause changes in gene expression.

Metabolic Pathways

It is known that Desmethyl Ofloxacin Hydrochloride is a metabolite of ofloxacin , suggesting that it may be involved in the metabolic pathways of this parent compound.

准备方法

合成路线和反应条件: 脱甲基氧氟沙星(盐酸盐)的制备涉及多个步骤。一种常见的制备方法是从合成9,10-二氟-2,3-二氢-3-甲基-7-O-7H-吡啶并[1,2,2-de]-[1,4]-苯并噁嗪-6-羧酸开始,以四氟苯甲酰氯为原料。 然后将该中间体与碱在有机溶剂中反应得到氧氟沙星 .

工业生产方法: 氧氟沙星,以及延伸到脱甲基氧氟沙星(盐酸盐)的工业生产方法,通常涉及使用有机或无机碱来减少甲基哌嗪的进料量,从而降低反应成本,提高产率。 该工艺通常包括缩合、脱羧、环化和水解等步骤 .

化学反应分析

反应类型: 脱甲基氧氟沙星(盐酸盐)会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 常用试剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。

取代: 常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子)。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羧酸,而还原可能生成醇 .

相似化合物的比较

Ofloxacin: The parent compound from which Desmethyl Ofloxacin (hydrochloride) is derived.

Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial properties.

Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: Desmethyl Ofloxacin (hydrochloride) is unique due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool in research settings. Its metabolite status also provides insights into the metabolic pathways of fluoroquinolone antibiotics .

属性

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)